Proscillaridin
Overview
Description
Proscillaridin is a cardiac glycoside derived from plants of the genus Scilla and Drimia maritima (Scilla maritima). It is used in the treatment of congestive heart failure and cardiac arrhythmia due to its ability to increase the force of cardiac contractions . This compound belongs to the bufanolide type of cardiac glycosides and has shown potential cytotoxic and anticancer properties .
Mechanism of Action
Mode of Action
Proscillaridin inhibits the sodium-potassium ATPase pump, leading to an increase in the intracellular concentration of sodium and, consequently, calcium ions . This disruption of ion balance affects various cellular processes. Furthermore, this compound potently disrupts the activity of topoisomerases, enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .
Pharmacokinetics
This compound has low biological availability when given orally, and it is extensively metabolized in the body . The plasma concentration of this compound decreases rapidly after administration, suggesting a rapid initial distribution of the glycoside to the tissues . The use of an enteric-coated this compound preparation has been shown to result in higher plasma levels, suggesting the possibility of inactivation of the glycoside by acid gastric juice .
Result of Action
This compound’s action results in potent cytotoxic and anticancer properties. It has been shown to trigger cell death and block cell proliferation of glioblastoma cell lines . In addition, this compound has been found to enhance TRAIL-induced cell death in colon cancer cells . It upregulates TRAIL receptor expression while downregulating the levels of anti-cell death molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the stomach can affect the bioavailability of this compound, with acid gastric juice potentially inactivating the glycoside . Furthermore, the presence of other drugs or substances can interact with this compound, potentially affecting its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Proscillaridin interacts with several enzymes, proteins, and other biomolecules in biochemical reactions . It has been found to enhance TRAIL-induced cell death in colon cancer cells , and it has been shown to target MYC overexpressing leukemia cells .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes . It influences cell function by enhancing TRAIL-induced cell death in both TRAIL-sensitive and -resistant colon cancer cells . It also produces anticancer effects with specificity toward MYC expressing leukemia cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It causes MYC degradation, epigenetic reprogramming, and leukemia differentiation through loss of lysine acetylation . It also upregulates TRAIL receptor expression, while downregulating the levels of the anti-cell death molecules .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and it may have effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Proscillaridin can be synthesized through various chemical reactions involving its aglycone, scillarenin. The synthesis typically involves glycosylation reactions where scillarenin is reacted with rhamnose under acidic conditions to form this compound .
Industrial Production Methods: Industrial production of this compound involves extraction from natural sources such as the bulbs of Drimia maritima. The extraction process includes maceration, filtration, and purification steps to isolate the glycoside in its pure form .
Chemical Reactions Analysis
Types of Reactions: Proscillaridin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the glycosidic linkage, leading to the formation of different glycoside derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .
Scientific Research Applications
Proscillaridin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycoside chemistry and reactions.
Biology: Investigated for its effects on cellular processes such as apoptosis and autophagy.
Medicine: Explored for its potential anticancer properties, particularly in hepatocellular carcinoma and colon cancer
Industry: Utilized in the development of cardiac drugs and potential anticancer therapies.
Comparison with Similar Compounds
Digoxin: Another cardiac glycoside with similar mechanisms of action but different pharmacokinetic properties.
Ouabain: A cardiac glycoside with a similar structure but differing in potency and duration of action.
Scillarenin: The aglycone of proscillaridin, sharing similar biological activities.
Uniqueness: this compound is unique due to its dual role as a cardiac glycoside and a potential anticancer agent. Its ability to induce apoptosis and autophagy in cancer cells sets it apart from other cardiac glycosides .
Properties
CAS No. |
466-06-8 |
---|---|
Molecular Formula |
C30H42O8 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |
InChI |
InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3/t16?,19-,20+,21-,22+,24?,25?,26?,27?,28-,29+,30-/m0/s1 |
InChI Key |
MYEJFUXQJGHEQK-OWBILYANSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |
Appearance |
Solid powder |
melting_point |
221.0 °C |
466-06-8 | |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Caradrin Desglucotransvaaline Digitalysat Proscillaridin Proscillaridin A Proscillaridine Rhamnoside, Scillarenin Sandoscill Scillarenin Rhamnoside Scillase Talusin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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